molecular formula C17H14N4O3S B11071564 2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide

2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide

Cat. No.: B11071564
M. Wt: 354.4 g/mol
InChI Key: NWYCFRNDLLHVBH-UHFFFAOYSA-N
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Description

    Compound Description: 2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is a quinoxaline-based derivative.

    Pharmacophoric Features: It shares essential features with VEGFR-2 inhibitors.

    Antiproliferative Activities: Evaluated against human cancer cell lines (MCF-7 and HepG-2).

  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions: Specific reaction conditions would depend on the synthetic steps.

  • Chemical Reactions Analysis

      Reactions Undergone: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions would vary based on the desired transformations.

      Major Products: Detailed information on major products formed is not explicitly reported.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its effects on cellular processes, signaling pathways, and gene expression.

      Medicine: Assess its potential as an anticancer agent or in other therapeutic contexts.

      Industry: Investigate applications in materials science or drug development.

  • Mechanism of Action

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features compared to other quinoxaline-based compounds.

      Similar Compounds: Unfortunately, specific similar compounds are not mentioned in the available literature.

    Properties

    Molecular Formula

    C17H14N4O3S

    Molecular Weight

    354.4 g/mol

    IUPAC Name

    2-(3-methylquinoxalin-2-yl)sulfanyl-N-(2-nitrophenyl)acetamide

    InChI

    InChI=1S/C17H14N4O3S/c1-11-17(20-13-7-3-2-6-12(13)18-11)25-10-16(22)19-14-8-4-5-9-15(14)21(23)24/h2-9H,10H2,1H3,(H,19,22)

    InChI Key

    NWYCFRNDLLHVBH-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3[N+](=O)[O-]

    Origin of Product

    United States

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